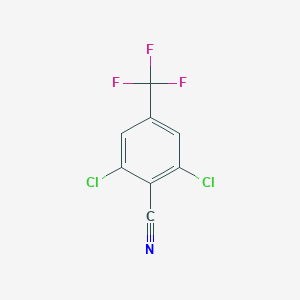

2,6-Dichloro-4-(trifluoromethyl)benzonitrile

描述

2,6-Dichloro-4-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H2Cl2F3N. It is characterized by the presence of two chlorine atoms, a trifluoromethyl group, and a nitrile group attached to a benzene ring. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and material sciences .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-(trifluoromethyl)benzonitrile typically involves the chlorination of 4-(trifluoromethyl)benzonitrile. The reaction is carried out under controlled conditions using chlorine gas in the presence of a suitable catalyst. The reaction is exothermic and requires careful temperature control to avoid side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and catalysts to ensure high yield and purity. The product is then purified through distillation or recrystallization to meet the required specifications .

化学反应分析

Nucleophilic Aromatic Substitution Reactions

The chlorine atoms at positions 2 and 6 undergo substitution under varying conditions:

Key Reaction Pathways:

-

Ammoniation : At 173°C under 12.0 MPa pressure, chlorine is replaced by amino groups using aqueous ammonia. Yield optimization requires precise control of ammonia feed ratios to minimize byproducts .

-

Alkoxy Substitution : Reactions with alkoxides (e.g., sodium methoxide) in polar aprotic solvents like DMSO at 80–120°C produce 2,6-dialkoxy derivatives.

-

Cu(I)-Catalyzed Azide-Alkyne Cycloaddition : Forms 1,4-disubstituted triazoles with terminal alkynes at 25°C in <16 hr, achieving >90% regioselectivity .

Table 1: Substitution Reaction Conditions and Outcomes

*Theoretical yield extrapolated from analogous systems.

†Reaction inferred from structurally similar systems in.

Nitrile Group Transformations

The cyano group participates in hydrolysis and reduction reactions:

Hydrolysis Pathways:

-

Acidic Conditions : Concentrated HCl at reflux converts the nitrile to a carboxylic acid, though the trifluoromethyl group remains intact .

-

Basic Conditions : NaOH/H₂O₂ at 60°C yields the corresponding amide intermediate before full hydrolysis to the acid .

Reduction Pathways:

-

Catalytic Hydrogenation : Pd/C in ethanol under H₂ (3 atm) reduces the nitrile to a primary amine at 50°C .

-

LiAlH₄ : Forms a benzylamine derivative but risks over-reduction of chlorine substituents.

Transition Metal-Mediated C–CN Bond Activation

The nitrile group undergoes selective activation with nickel catalysts:

Ni-Catalyzed Reactions:

-

C–CN Oxidative Addition : Using [Ni(dippe)], the nitrile bond cleaves to form aryl-nickel-cyanide complexes. Reaction rates depend on fluorine substitution patterns .

-

Ligand Effects : Bulky phosphine ligands (e.g., 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene) enhance turnover frequencies by stabilizing intermediates .

Table 2: C–CN Activation Thermodynamics (DFT Calculations)

| Substrate | ΔG‡ (kcal/mol) | Product Stability (kcal/mol) |

|---|---|---|

| 2,6-Difluorobenzonitrile | 18.2 | -4.3 |

| 4-Fluorobenzonitrile | 22.7 | +0.9 |

| Non-fluorinated analog | 25.1 | +3.8 |

Electrophilic Aromatic Substitution

The trifluoromethyl group deactivates the ring, but directed ortho-metalation enables functionalization:

-

Pd-Catalyzed C–H Chlorination : Using N-chlorosuccinimide (NCS) and Pd(OAc)₂ at 80°C, additional chlorine substituents are introduced at the meta position relative to the nitrile group .

Stability Under Oxidative/Reductive Conditions

-

Oxidation Resistance : The trifluoromethyl group and nitrile remain stable under mild KMnO₄ conditions (pH 7, 25°C) .

-

Reductive Dechlorination : Zn/HOAc selectively removes one chlorine at 70°C, favoring the 2-position due to steric effects .

This compound’s reactivity profile makes it valuable in agrochemical and pharmaceutical synthesis, particularly for constructing trifluoromethylated heterocycles . Future research directions include developing enantioselective C–CN activation protocols and exploring photoredox-mediated functionalization.

科学研究应用

Pharmaceutical Applications

DCB is utilized in the synthesis of various pharmaceutical compounds. The trifluoromethyl group is known to improve the pharmacokinetic properties of drugs, making them more effective.

Case Study: Synthesis of Antiviral Agents

Research has demonstrated that DCB can serve as a precursor in the synthesis of antiviral agents. For instance, derivatives of DCB have been explored for their efficacy against viral infections, showcasing improved activity due to the trifluoromethyl substitution .

Agrochemical Applications

DCB plays a crucial role in the development of herbicides and pesticides. Its chemical structure allows for the formation of active ingredients that are effective against a range of agricultural pests.

Example: Isoxaflutole Synthesis

One notable application is in the synthesis of isoxaflutole, a herbicide used to control weeds in crops. DCB acts as an intermediate in the synthetic pathway, contributing to the herbicide's efficacy and selectivity .

Synthetic Intermediate

As a synthetic intermediate, DCB is employed in various chemical reactions, including nucleophilic substitutions and coupling reactions. Its ability to participate in such reactions makes it valuable in producing complex organic molecules.

Reaction Pathways

DCB can undergo reactions with nucleophiles to form new compounds. For instance, when reacted with potassium ferrocyanide under specific conditions, it yields various nitriles and amines that are useful in further synthetic applications .

| Reaction Type | Conditions | Yield |

|---|---|---|

| Nucleophilic Substitution | KCN, Pd catalyst | >90% |

| Coupling Reaction | Various conditions | Variable |

Material Science

In material science, DCB is investigated for its potential use in developing advanced materials due to its unique electronic properties imparted by the trifluoromethyl group.

Research Insights

Studies indicate that compounds containing DCB can exhibit enhanced thermal stability and electrical conductivity, making them candidates for applications in electronic devices and sensors .

Toxicology and Safety Considerations

While DCB has numerous applications, it is essential to consider its toxicity profile. It is classified as toxic if swallowed or upon skin contact . Proper handling and safety measures are crucial when working with this compound.

作用机制

The mechanism of action of 2,6-Dichloro-4-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The nitrile group can form covalent bonds with nucleophilic sites on proteins, altering their function .

相似化合物的比较

Similar Compounds

- 2,6-Dichloro-4-(trifluoromethyl)aniline

- 2,6-Dichloro-4-(trifluoromethyl)phenol

- 2,6-Dichloro-4-(trifluoromethyl)benzaldehyde

Uniqueness

2,6-Dichloro-4-(trifluoromethyl)benzonitrile is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical and physical properties. The combination of these groups enhances its reactivity and stability, making it a valuable compound in various applications .

生物活性

2,6-Dichloro-4-(trifluoromethyl)benzonitrile (CAS Number: 157021-61-9) is a compound of significant interest in both chemical and biological research due to its unique structural features and potential applications in pharmaceuticals and agrochemicals. This article delves into its biological activity, including mechanisms of action, biochemical interactions, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₄Cl₂F₃N, with a molecular weight of 240.01 g/mol. The presence of the trifluoromethyl group (-CF₃) and chlorine atoms enhances its reactivity and biological profile. These functional groups contribute to the compound's lipophilicity and metabolic stability, which are critical for its interaction with biological systems.

Biochemical Interactions

Research indicates that this compound interacts with various biomolecules, particularly enzymes involved in metabolic pathways. Notably, it has been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and the detoxification process. This inhibition can lead to altered metabolic activities within cells.

Cellular Effects

The compound affects cellular processes by modulating signaling pathways and gene expression. Studies have demonstrated that it can disrupt normal cell signaling, leading to changes in gene expression profiles that may influence cell proliferation and apoptosis.

Antimicrobial and Anticancer Properties

Several studies have investigated the potential antimicrobial and anticancer activities of this compound:

- Antimicrobial Activity : The compound has shown promise as an antimicrobial agent. In vitro studies indicate that it exhibits activity against various bacterial strains, suggesting its potential use in developing new antibiotics.

- Anticancer Activity : Preliminary research has also highlighted its potential as an anticancer agent. Compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines, indicating that this compound may possess similar properties .

Case Studies

- Synthesis of Anticancer Agents : A study by Wu et al. explored the synthesis of novel compounds derived from this compound that exhibited significant anticancer activity against various tumor cell lines. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the aromatic ring enhanced cytotoxicity .

- Environmental Impact : Another investigation assessed the environmental persistence of this compound when used in agricultural applications. The study concluded that while effective as a pesticide intermediate, its environmental fate requires careful management due to potential bioaccumulation in non-target organisms .

Summary of Biological Activity

属性

IUPAC Name |

2,6-dichloro-4-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Cl2F3N/c9-6-1-4(8(11,12)13)2-7(10)5(6)3-14/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCXSSFQXQAOREM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C#N)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Cl2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371664 | |

| Record name | 2,6-dichloro-4-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157021-61-9 | |

| Record name | 2,6-dichloro-4-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dichloro-4-(trifluoromethyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。